4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

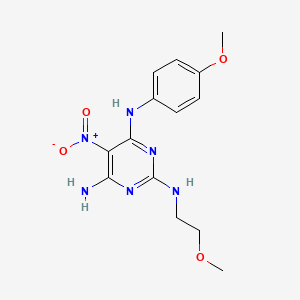

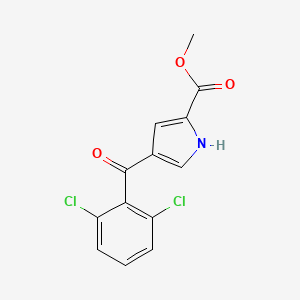

The compound “4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzene ring substituted with a tert-butyl group and a sulfonamide group. The sulfonamide group is further substituted with a tetrahydroquinoline ring which is sulfonated with an ethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonamide groups, and the attachment of the tert-butyl group to the benzene ring .Molecular Structure Analysis

The presence of the benzene ring indicates that the compound has aromatic properties. The tert-butyl group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution. The sulfonamide groups are polar, which could impact the solubility of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzene ring could undergo electrophilic aromatic substitution, especially at the positions ortho and para to the tert-butyl group . The sulfonamide groups could potentially be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar sulfonamide groups could increase its solubility in polar solvents. The tert-butyl group could increase its hydrophobicity .Applications De Recherche Scientifique

Chemical Synthesis and Properties

Copper(II) Complexes with Sulfonamides : Sulfonamides, including derivatives similar to the compound , have been used in the synthesis of coordination compounds with Cu(II) salts. These compounds have a distorted tetrahedral environment around the metal ion, and the sulfonamide ligands act in a bidentate fashion. Such complexes are characterized by spectroscopic methods and EPR measurements, showing potential for chemical nuclease applications (Macías et al., 2006).

Antimicrobial Evaluation : Quinoline and sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties. This includes the study of various derivatives for their effectiveness against Gram-positive bacteria, providing insights into the potential applications of compounds like 4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in the field of antimicrobial agents (2019).

Synthesis of Quinoline Derivatives : The reaction of enolates with benzenesulfonamides, similar to the compound , has been studied for the synthesis of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives. Such reactions are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Croce et al., 2006).

Biomedical Research

- Pro-Apoptotic Effects in Cancer Cells : Sulfonamide derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. The activation of apoptotic genes and the potential to reduce cell proliferation highlight the significance of these compounds in cancer research (Cumaoğlu et al., 2015).

Material Science and Engineering

- Synthesis of Arylsulfonylquinolines : The synthesis of 3-arylsulfonylquinoline derivatives, which play a significant role in pharmaceutical applications, has been achieved through tert-butyl hydroperoxide mediated cycloaddition. This synthesis method offers a direct route to forming C-S bonds and quinoline rings, demonstrating the versatility of sulfonamide derivatives in material science (Zhang et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S2/c1-5-28(24,25)23-14-6-7-16-15-18(10-13-20(16)23)22-29(26,27)19-11-8-17(9-12-19)21(2,3)4/h8-13,15,22H,5-7,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRCMJVVDJXOGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)

![6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2839815.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)